molecular formula C11H8FN3O2 B2402124 N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034577-28-9

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2402124
CAS No.: 2034577-28-9
M. Wt: 233.202
InChI Key: NJNSNKMGDVTRIC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-fluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can help in optimizing the reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide
  • N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide
  • N-(2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Uniqueness

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the compound's biological activity, including detailed research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxyl group and a carboxamide moiety. The presence of the fluorine atom in the 2-position of the phenyl ring enhances the compound's lipophilicity and stability, which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. Research indicates that it may modulate biological processes by interfering with DNA replication and protein synthesis pathways. This mechanism is crucial for its potential therapeutic effects against various diseases.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The compound showed an IC50 value indicative of its potency in inhibiting cell growth .
  • Mechanistic Insights : The compound's effect on the PI3K/AKT signaling pathway was investigated, revealing significant changes in gene expression associated with cell survival and apoptosis. Treatment with the compound resulted in reduced expression of PI3K and AKT, while increasing the pro-apoptotic gene BAD .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been explored:

  • In Vivo Studies : Animal models demonstrated that the compound effectively reduces inflammation markers, suggesting potential applications in treating inflammatory diseases. Its efficacy was compared to traditional NSAIDs, showing favorable gastrointestinal tolerability .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerCaco-220Inhibition of PI3K/AKT pathway
AnticancerHCT-11615Induction of apoptosis via BAD upregulation
Anti-inflammatoryRat Adjuvant Arthritis0.05Reduction of inflammatory markers

Case Studies

  • Anticancer Efficacy : A study conducted on HCT-116 cells showed that treatment with this compound led to a substantial reduction in cell viability, supporting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through modulation of key signaling pathways .
  • Inflammation Model : In a rat model of adjuvant arthritis, the compound exhibited potent anti-inflammatory effects at low doses, demonstrating its promise as a therapeutic agent for chronic inflammatory conditions .

Properties

IUPAC Name

N-(2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNSNKMGDVTRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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